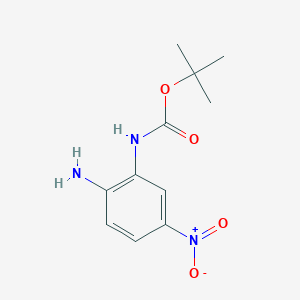

N1-Boc-5-Nitro-1,2-benzenediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-amino-5-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,12H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDAACZCXXCKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N1 Boc 5 Nitro 1,2 Benzenediamine and Its Functional Congeners

Precursor Synthesis and Functional Group Introduction Strategies

The synthesis of the target compound hinges on the effective introduction of nitro and amino groups onto the benzene (B151609) ring in a specific orientation. This necessitates a careful selection of synthetic strategies to control the placement of these functional groups.

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. However, achieving regioselectivity in substituted benzenes, particularly those with multiple activating or deactivating groups, can be challenging. For the synthesis of precursors to N1-Boc-5-nitro-1,2-benzenediamine, the nitration of a 1,2-disubstituted benzene is a critical step. The directing effects of the initial substituents play a crucial role. For instance, in a 1,2-dialkylbenzene, nitration tends to occur at positions para to one alkyl group and meta to the other, with steric hindrance from bulky groups influencing the final product distribution. stackexchange.com

Modern nitration methods aim to improve regioselectivity and employ milder reaction conditions. The use of aqueous sodium dodecylsulfate with dilute nitric acid at room temperature has been shown to be an effective medium for regioselective nitration of various aromatic compounds. rsc.org Traditional methods often rely on harsh mixed acids like fuming nitric acid and a stronger co-acid to generate the nitronium ion (NO2+), which can lead to poor yields and lack of selectivity. nih.gov The use of solid zeolite catalysts, such as ZSM-5, can favor the formation of the para-isomer in the nitration of substituted benzenes. google.com

A common route to 1,2-benzenediamines involves the reduction of a nitroaniline precursor. wikipedia.org For example, 2-nitroaniline (B44862) can be synthesized by treating 2-nitrochlorobenzene with ammonia, followed by reduction of the nitro group. wikipedia.org This reduction can be achieved using various reagents, including zinc powder in ethanol (B145695) or catalytic hydrogenation with palladium on carbon (Pd/C). wikipedia.orgmdpi.com

Table 1: Comparison of Nitration Methods for Aromatic Compounds

| Method | Reagents | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Mixed Acid | Fuming HNO₃, Strong co-acid | Harsh | Low | nih.gov |

| Aqueous Micellar | Dilute HNO₃, Sodium dodecylsulfate | Room Temperature | High | rsc.org |

| Zeolite Catalysis | Concentrated HNO₃, ZSM-5 | 70-90°C | Para-selective | google.com |

| Ortho-selective | Mixed acid/mild temperature | Mild | Ortho to halo/ring group | researchgate.net |

While the synthesis of this compound itself does not involve chiral centers on the benzene ring, the principles of stereoselectivity become paramount when considering the synthesis of its functional congeners, particularly those with chiral substituents. The spatial arrangement of functional groups can significantly influence the biological activity and physical properties of the final molecule. Although direct stereoselective functionalization of the benzene ring is not typical in this context, the use of chiral starting materials or chiral auxiliaries in subsequent reactions is a common strategy to introduce stereocenters.

Tert-Butoxycarbonyl (Boc) Protection in Diamine Systems

The selective protection of one amino group in a diamine is a frequent challenge in organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.

Achieving selective mono-Boc protection of symmetrical diamines like 1,2-benzenediamine can be difficult, often resulting in a mixture of mono- and di-protected products. redalyc.org Several strategies have been developed to overcome this. One effective method involves the mono-protonation of the diamine with one equivalent of an acid, such as HCl, followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O). redalyc.orgresearchgate.net This approach leverages the decreased nucleophilicity of the protonated amino group, directing the acylation to the free amine.

Another approach utilizes flow chemistry, which allows for precise control over reaction parameters like stoichiometry and temperature, leading to higher yields of the mono-protected product compared to batch processes. sigmaaldrich.com The use of alkyl phenyl carbonates as an alternative to Boc-anhydride has also been reported for the selective mono-carbamate protection of aliphatic diamines, a strategy that could potentially be adapted for aromatic diamines. kiku.dk

Table 2: Methods for Mono-Boc Protection of Diamines

| Method | Reagents | Key Feature | Yield (Example) | Reference |

|---|---|---|---|---|

| Acid-mediated | Diamine, HCl, Boc₂O | Mono-protonation of diamine | 80% for 1,2-cyclohexanediamine | redalyc.org |

| Flow Chemistry | Diamine, Boc₂O | Precise control of stoichiometry | 45% for piperazine | sigmaaldrich.com |

| Alkyl Phenyl Carbonates | Diamine, tert-Butyl phenyl carbonate | Alternative Boc source | High yields for aliphatic diamines | kiku.dk |

The presence of a nitro group, an electron-withdrawing group, can influence the reactivity of the amino groups in the benzene ring, potentially affecting the efficiency of the Boc protection step. While specific studies on the optimization of Boc protection in 4-nitro-1,2-benzenediamine are not extensively detailed in the provided results, general principles of electronic effects would apply. The amino group meta to the nitro group (at position 2) would be expected to be more nucleophilic than the amino group para to the nitro group (at position 1), potentially influencing the site of initial Boc protection.

Deprotection of the Boc group is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCE). nih.gov This method is generally robust and compatible with the nitro group. Microwave irradiation can be employed to accelerate the deprotection and subsequent cyclization reactions, as demonstrated in the synthesis of benzimidazoles. nih.gov

Convergent and Divergent Synthetic Routes for this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the preparation of key fragments separately, which are then combined in the final steps. For example, one could synthesize 4-nitro-1,2-benzenediamine and then perform a selective mono-Boc protection as the final step. The synthesis of 4-nitro-o-phenylenediamine (B140028) is a precursor for some benzimidazole (B57391) derivatives. tsijournals.com

A divergent synthesis would start from a common intermediate that is then elaborated into a variety of target molecules. In this context, this compound itself is a versatile intermediate. For instance, it can be used in the synthesis of various substituted benzimidazoles, which are important scaffolds in medicinal chemistry. nih.govresearchgate.netresearchgate.netrsc.orgrsc.org The free amino group can be reacted with various electrophiles, and the nitro group can be reduced to an amine, which can then be further functionalized. The Boc-protected amine can be deprotected to allow for reactions at that position. This approach allows for the generation of a library of compounds from a single, advanced intermediate. For example, N-substituted benzimidazole derivatives can be synthesized from a benzimidazole core, which can be derived from precursors like this compound. tsijournals.com

Emerging Sustainable Synthetic Pathways (e.g., Catalytic, Solvent-Free Approaches)

The pursuit of sustainability in chemical synthesis has driven the exploration of novel methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. In the context of synthesizing this compound, two key transformations are of primary importance: the selective reduction of a dinitro precursor to form 5-nitro-1,2-benzenediamine and the subsequent chemoselective N-Boc protection of the more nucleophilic amino group. This section delves into catalytic and solvent-free approaches that offer greener alternatives to traditional synthetic methods.

Catalysis offers a powerful tool for developing sustainable synthetic processes by enabling reactions to proceed with high efficiency and selectivity under milder conditions, often with reduced byproduct formation.

Catalytic Reduction of Dinitroanilines:

A plausible and sustainable route to the key intermediate, 5-nitro-1,2-benzenediamine, involves the selective catalytic reduction of a readily available dinitroaniline precursor. Research has demonstrated the preferential reduction of 2,4-dinitroanilines to 2-nitro-p-phenylenediamines. tandfonline.com One established method employs catalytic hydrogenation using platinum on carbon (Pt/C) as the catalyst in an acidic aqueous medium at elevated temperatures (85°C). tandfonline.comtandfonline.com This approach allows for the selective reduction of one nitro group while leaving the other intact, a crucial step in forming the desired nitro-diamine intermediate. tandfonline.comtandfonline.com

The general procedure involves suspending the 2,4-dinitroaniline (B165453) derivative in a mixture of glacial acetic acid, water, and sulfuric acid with a 5% platinum on carbon catalyst. tandfonline.com The reaction is conducted under a hydrogen atmosphere in a Parr apparatus, with the pressure maintained below 2 atm. tandfonline.com Upon completion, the catalyst is filtered off, and the product precipitates as its sulfate (B86663) salt upon cooling. tandfonline.com Neutralization with a base, such as ammonium (B1175870) hydroxide, yields the free 2-nitro-p-phenylenediamine. tandfonline.com

| Catalyst | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| 5% Pt/C | 2,4-Dinitroaniline | 2-Nitro-p-phenylenediamine | H₂, Acetic Acid/Water/H₂SO₄, 85°C | 45-60 | tandfonline.com |

Further advancements in catalytic reduction have explored the use of various nanoparticle-based systems. For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been effectively used as a heterogeneous nanocatalyst for the reduction of nitroanilines to phenylenediamines in an aqueous medium at room temperature, using sodium borohydride (B1222165) as the reducing agent. nih.gov This method boasts high conversion rates and rapid reaction times, with the added benefit of the magnetic catalyst being easily recoverable and reusable for several cycles. nih.gov Another innovative approach involves the use of bimetallic catalysts, such as palladium-nickel supported on graphene oxide (Pd-Ni/GO), for the catalytic reduction of ortho-nitroaniline to ortho-phenylenediamine. patsnap.comgoogle.com These methods, while demonstrated on simpler nitroanilines, hold significant promise for the selective reduction of dinitro compounds in a more sustainable manner.

Catalytic N-Boc Protection:

The chemoselective mono-N-Boc protection of 5-nitro-1,2-benzenediamine is a critical step. The two amino groups in this molecule exhibit different basicities due to the electronic effects of the nitro group, which can be exploited for selective protection. A variety of green catalytic methods for N-Boc protection of amines have been developed.

Heterogeneous solid acid catalysts have emerged as a recyclable and environmentally friendly option. For example, Indion 190 resin has been used for the efficient and chemoselective N-Boc protection of various amines with di-tert-butyl dicarbonate ((Boc)₂O). scispace.com The resin can be easily separated by filtration and reused without significant loss of activity. scispace.com Similarly, sulfonated reduced graphene oxide (SrGO) has been employed as a metal-free, reusable solid acid catalyst for the N-Boc protection of aromatic and aliphatic amines under solvent-free conditions, affording high yields in short reaction times. thieme-connect.com

| Catalyst | Substrate Scope | Reaction Conditions | Key Advantages | Reference |

| Indion 190 Resin | Aromatic & Aliphatic Amines | (Boc)₂O, Solvent-free | Reusable catalyst, mild conditions, high yield | scispace.com |

| Sulfonated Reduced Graphene Oxide (SrGO) | Aromatic & Aliphatic Amines | (Boc)₂O, Solvent-free, Room Temp. | Metal-free, reusable, short reaction times | thieme-connect.com |

| Picric Acid (2 mol%) | Aromatic & Aliphatic Amines | (Boc)₂O, Solvent-free | Low catalyst loading, rapid, high yields | elsevierpure.com |

Eliminating organic solvents from chemical reactions is a primary goal of green chemistry, as solvents often contribute significantly to the environmental impact of a process.

Solvent-Free N-Boc Protection:

Several methods have been developed for the N-Boc protection of amines under solvent-free conditions. One such approach utilizes a catalytic amount of picric acid (2 mol%) to facilitate the reaction between an amine and (Boc)₂O. elsevierpure.com This method is rapid, high-yielding, and avoids the need for bulk organic solvents. elsevierpure.com Another strategy employs Amberlite-IR 120, a solid acid resin, as a recyclable heterogeneous catalyst for the solvent-free N-Boc protection of both aliphatic and aromatic amines.

Furthermore, a catalyst-free protocol for the N-Boc protection of a wide range of amines has been developed using water-acetone as the medium. nih.gov While not strictly solvent-free, this method utilizes water as a green solvent and avoids the use of hazardous organic solvents and catalysts. nih.gov

The application of these solvent-free and water-mediated methods to the chemoselective mono-N-Boc protection of 5-nitro-1,2-benzenediamine presents a promising avenue for a highly sustainable synthesis of the target compound. The inherent difference in the nucleophilicity of the two amino groups is expected to favor the mono-protected product.

One-Pot Procedures:

The integration of multiple reaction steps into a single "one-pot" process offers significant advantages in terms of efficiency, resource conservation, and waste reduction by avoiding the isolation and purification of intermediates. While a direct one-pot synthesis of this compound has not been explicitly reported, related transformations suggest its feasibility.

For instance, an efficient one-pot protocol for the reduction of γ-nitro aliphatic methyl esters followed by N-Boc protection has been developed. scielo.org.mx This procedure utilizes Pd/C and ammonium formate (B1220265) for the nitro group reduction in the presence of (Boc)₂O, leading to the direct formation of the N-Boc protected amine in excellent yield. scielo.org.mx Adapting such a one-pot nitro reduction-protection strategy to an aromatic substrate like 5-nitro-1,2-benzenediamine could provide a highly streamlined and sustainable synthetic route. The concept of a one-pot reductive amination followed by N-Boc protection has also been successfully demonstrated, further highlighting the potential for combining these transformations. nih.gov

Mechanistic Investigations and Reactivity Profiling of N1 Boc 5 Nitro 1,2 Benzenediamine

Electronic Effects and Reactivity of the Nitro Group

The nitro group (-NO2) is a powerful deactivating group, significantly influencing the electronic landscape of the aromatic ring.

The nitro group exerts a strong electron-withdrawing effect on the benzene (B151609) ring through both resonance and inductive effects. doubtnut.com This withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution reactions. doubtnut.comcsbsju.edu Conversely, the free amino group (-NH2) is a potent activating group, donating electron density to the ring via a resonance effect, thereby increasing its susceptibility to electrophilic attack. assets-servd.host The Boc-protected amino group (-NHBoc) is also considered an activating group, though its effect is modulated by the electronic properties of the protecting group itself.

In N1-Boc-5-Nitro-1,2-benzenediamine, these opposing electronic influences create a complex reactivity pattern. The powerful deactivating nature of the nitro group diminishes the electron density of the entire aromatic system. youtube.com However, the activating amino groups, particularly the free amine at the C2 position, direct incoming electrophiles to the ortho and para positions relative to themselves. The presence of the nitro group at the C5 position, meta to the free amine and para to the Boc-protected amine, significantly influences the regioselectivity of such reactions. It has been documented that the joint effects of an amino and a nitro group in meta and para nitroaniline can lead to a substantial decrease in the delocalization of the π-electron structure of the ring. researchgate.net

| Substituent Group | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Directing Effect |

| -NO2 | Electron-withdrawing (strong) | Deactivating | Meta |

| -NH2 | Electron-donating (strong) | Activating | Ortho, Para |

| -NHBoc | Electron-donating (moderate) | Activating | Ortho, Para |

The nitro group is readily susceptible to reduction, a key transformation that unlocks a variety of synthetic pathways. The reduction of nitroarenes to their corresponding anilines is a fundamental reaction in organic synthesis. acs.org A variety of reagents and catalytic systems can achieve this transformation, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as reductions using metals such as iron, zinc, or tin(II) chloride in acidic media. acs.orgcommonorganicchemistry.com The reduction of 2-nitroaniline (B44862), a related compound, to o-phenylenediamine (B120857) is a well-established process. nih.gov

For this compound, the selective reduction of the nitro group to a third amino group would yield N1-Boc-1,2,5-triaminobenzene. This highly functionalized intermediate can then participate in a range of subsequent reactions, or "reactivity cascades." For instance, o-phenylenediamines are known to condense with aldehydes and ketones to form various heterocyclic compounds. wikipedia.org The newly formed triamine could undergo intramolecular cyclization reactions or serve as a building block for the synthesis of more complex molecules, such as benzimidazoles or quinoxalines. wikipedia.orgnih.gov The reduction of nitroanilines can sometimes lead to the formation of azo compounds through the condensation of intermediate nitrosoanilines. acs.org

| Reagent/Catalyst | Conditions | Notes |

| H2/Pd/C | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl or Fe/CH3COOH | Acidic | A mild and often chemoselective method. commonorganicchemistry.com |

| SnCl2/HCl | Acidic | A classic method for nitro group reduction. |

| NaBH4 with catalyst | Various | Can be used with various catalysts like copper ferrite (B1171679) nanoparticles. nih.gov |

Differential Reactivity of the Boc-Protected and Free Amino Functionalities

The presence of both a free amino group and a Boc-protected amino group on the same aromatic ring creates a significant difference in their reactivity, which can be exploited for selective chemical modifications.

In general, amines act as both bases and nucleophiles due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.comlibretexts.org Basicity refers to the ability of the amine to accept a proton, while nucleophilicity relates to its ability to attack an electrophilic center, typically a carbon atom. masterorganicchemistry.com While stronger bases are often stronger nucleophiles, this correlation is not always direct, as nucleophilicity is more sensitive to steric hindrance. masterorganicchemistry.com

The Boc (tert-butoxycarbonyl) group is an effective protecting group for amines because it significantly reduces both their basicity and nucleophilicity. nih.gov This is due to two main factors:

Steric Hindrance: The bulky tert-butyl group physically obstructs the approach of electrophiles to the nitrogen atom. masterorganicchemistry.com

Electronic Effect: The carbonyl group of the Boc moiety is electron-withdrawing, delocalizing the nitrogen's lone pair through resonance, making it less available for bonding.

Therefore, in this compound, the free amino group at the C2 position is significantly more nucleophilic and basic than the Boc-protected amino group at the C1 position. This difference in reactivity allows for selective reactions at the free amine site while the protected amine remains unreactive. chemicalforums.com For example, the free amine can be selectively acylated, alkylated, or used in condensation reactions without affecting the Boc-protected amine.

The differential reactivity of the two amino groups in o-phenylenediamine derivatives enables a wide array of selective transformations.

Intermolecular Reactions: The more nucleophilic free amino group can selectively react with a variety of electrophiles in intermolecular reactions. For instance, it can be selectively acylated using acyl chlorides or anhydrides, or undergo condensation with aldehydes to form Schiff bases. This selectivity is crucial in multi-step syntheses where specific functionalization of one amino group is required. The protection of one amine in o-phenylenediamine with a Boc group allows for controlled, stepwise reactions on the other amine. chemicalforums.com

Intramolecular Reactions: Following a modification at the free amino group or after the reduction of the nitro group, the molecule can be poised for intramolecular reactions. For example, if the free amine is acylated with a group containing a suitable leaving group, an intramolecular cyclization could occur to form a heterocyclic ring. The condensation of o-phenylenediamines with various reagents to form benzimidazoles, benzotriazoles, and quinoxalines are classic examples of reactions that could be adapted for intramolecular pathways in derivatives of this compound. wikipedia.org

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful insights into reaction mechanisms, transition state geometries, and activation energies that are often difficult to probe experimentally. nih.gov

For molecules like this compound, computational studies can elucidate several key aspects of their reactivity:

Electronic Structure: Calculations can map the electron density distribution on the aromatic ring, quantifying the activating and deactivating effects of the substituents and predicting the most likely sites for electrophilic or nucleophilic attack.

Reaction Pathways: DFT calculations can model the potential energy surfaces for various reactions, such as the reduction of the nitro group or electrophilic substitution. This allows for the comparison of different possible reaction pathways and the identification of the most energetically favorable route. nih.gov

Transition State Analysis: By locating and characterizing the transition state structures for specific reaction steps, computational studies can determine the activation barriers (Gibbs activation energies). nih.govacs.org This information is critical for understanding reaction kinetics and predicting reaction outcomes under different conditions. For example, computational studies on the reaction of polyhalogenated nitrobutadienes with electron-deficient anilines have been used to propose plausible reaction mechanisms by evaluating the activation energies of different potential pathways. nih.gov Similarly, computational investigations into the reduction of nitro compounds have helped to elucidate the role of key catalytic intermediates. acs.org

While specific computational studies on this compound are not widely reported in the provided search results, the principles and methodologies are well-established and have been applied to closely related systems, such as nitroanilines and other substituted benzenes. nih.govacs.org Such studies would be invaluable for a deeper understanding of the complex reactivity of this molecule.

Density Functional Theory (DFT) Analysis of Reaction Energetics

Density Functional Theory (DFT) is a computational quantum chemistry method used to investigate the electronic structure and predict the reactivity of molecules. For this compound, DFT calculations provide critical insights into its reaction energetics by modeling key molecular properties. researchgate.net

The presence of both electron-donating (amino, Boc-amino) and electron-withdrawing (nitro) groups significantly influences the molecule's electronic properties and reactivity. researchgate.net The nitro group, a powerful electron-withdrawing substituent, decreases the electron density of the aromatic ring, which in turn lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A lower LUMO energy makes the compound more susceptible to nucleophilic attack. Conversely, the amino and Boc-amino groups are electron-donating, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and activating the ring towards electrophilic attack, although the deactivating effect of the nitro group is generally dominant for the ring itself. mdpi.com

DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), can precisely quantify these effects. nih.govnih.gov The analysis typically includes the generation of molecular electrostatic potential (MESP) maps, which visualize the electron-rich and electron-deficient regions of the molecule. For this compound, the MESP would show a high positive potential around the carbon atoms ortho and para to the nitro group, indicating the most likely sites for nucleophilic attack.

Table 1: Predicted Substituent Effects on the Electronic Properties of this compound

| Substituent Group | Type | Predicted Effect on Aromatic Ring | Impact on Reactivity |

| -NO₂ | Electron-Withdrawing | Decreases electron density; Lowers HOMO & LUMO energy | Activates the ring for nucleophilic aromatic substitution |

| -NH₂ | Electron-Donating | Increases electron density; Raises HOMO energy | Directs electrophiles to ortho/para positions; can be a site of oxidation |

| -NHBoc | Electron-Donating | Increases electron density; Raises HOMO energy | Modulates the donating capacity of the amine; acts as a protecting group |

These computational analyses of frontier molecular orbitals (FMOs) and charge distribution are fundamental in predicting the energetics of potential reaction pathways, such as the activation barriers for the formation of intermediates. nih.govrsc.org

Elucidation of Reaction Intermediates

The elucidation of transient species is crucial for understanding the detailed mechanism of a chemical reaction. For this compound, reaction intermediates vary depending on the type of transformation it undergoes.

Nucleophilic Aromatic Substitution (SNAr): Due to the strong activation by the nitro group, the aromatic ring is susceptible to nucleophilic attack. mdpi.com The generally accepted mechanism for SNAr reactions involves the formation of a resonance-stabilized anionic covalent intermediate, known as a Meisenheimer complex or σ-adduct. mdpi.com In reactions where a leaving group is present, a nucleophile adds to the carbon atom bearing the leaving group, forming this intermediate, which then rearomatizes by expelling the leaving group. Even in the absence of a traditional leaving group, nucleophiles can add to activated, hydrogen-occupied positions to form stable σH-adducts. mdpi.com

Reduction of the Nitro Group: The transformation of the nitro group into an amine is a cornerstone of aromatic chemistry and proceeds through a series of well-defined intermediates. orientjchem.org The catalytic hydrogenation or chemical reduction of aromatic nitro compounds is a stepwise process. The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO). This is followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), which is then finally reduced to the corresponding amine (R-NH₂). In some cases, depending on the reaction conditions and catalyst, condensation reactions between these intermediates can occur, leading to the formation of azoxy (R-N=N(O)-R), azo (R-N=N-R), or hydrazo (R-NH-NH-R) species. orientjchem.org

Table 2: Key Reaction Types and Their Associated Intermediates

| Reaction Type | Reagents/Conditions | Key Intermediate(s) |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) | Anionic σ-adduct (Meisenheimer Complex) |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Nitroso (-NO), Hydroxylamine (-NHOH) |

| Chemical Reduction | Metal/Acid (e.g., Sn/HCl), Hydrides | Nitroso (-NO), Hydroxylamine (-NHOH) |

Kinetic and Thermodynamic Aspects of Reactivity

The study of reaction kinetics and thermodynamics provides quantitative data on reaction rates, feasibility, and equilibrium positions.

Kinetics: The rate of reactions involving this compound is highly dependent on the specific transformation. For the reduction of the nitro group, kinetic studies on analogous compounds have provided valuable benchmarks. For instance, the catalytic hydrogenation of a similar molecule, 2-chloro-5-nitro-1,4-phenylenediamine, was found to follow pseudo-first-order kinetics with a measured activation energy of approximately 45 kJ/mol. This relatively low activation energy suggests a facile reduction under appropriate catalytic conditions.

In other reactions, such as oxidation, phenylenediamines are known to react very rapidly. Kinetic studies on the oxidation of N,N-diethyl-p-phenylenediamine using stopped-flow techniques have reported rate constants in the range of 10⁴ to 10⁶ M⁻¹s⁻¹, indicating an almost diffusion-controlled reaction with a very small activation energy. capes.gov.br The presence of multiple amine groups in this compound suggests it would also be highly susceptible to rapid oxidation.

Table 3: Exemplar Kinetic Data from Related Phenylenediamine Reactions

| Reaction Type | Compound | Kinetic Parameter | Value | Reference |

| Catalytic Hydrogenation | 2-Chloro-5-nitro-1,4-phenylenediamine | Activation Energy (Ea) | ~45 kJ/mol | |

| Oxidation | N,N-Diethyl-p-phenylenediamine | Rate Constant (k) | 3 x 10⁴ - 1.4 x 10⁶ M⁻¹s⁻¹ | capes.gov.br |

| Skin Uptake | N-phenyl-p-phenylenediamine | Michaelis Constant (Km) | 2.54 x 10⁻⁴ M | nih.gov |

Thermodynamics: The thermodynamic feasibility of reactions involving this compound is determined by the change in Gibbs free energy (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS). The reduction of a nitro group to an amine is a highly exothermic (negative ΔH) and exergonic (negative ΔG) process, making it thermodynamically very favorable.

While specific experimental thermodynamic values for this compound are not widely published, these can be estimated with good accuracy using the same DFT methods discussed previously. Furthermore, extensive compilations of thermodynamic data for simpler organic and inorganic compounds are available in resources like the NIST Chemistry WebBook, which can serve as a basis for estimating the properties of more complex derivatives. nist.gov

Applications of N1 Boc 5 Nitro 1,2 Benzenediamine in the Construction of Complex Molecular Architectures

Precursor in Heterocyclic Synthesis

The ortho-disposed amino groups of N1-Boc-5-nitro-1,2-benzenediamine provide a reactive moiety for the construction of various nitrogen-containing heterocycles. The presence of the nitro group can influence the reactivity of the diamine and can be retained in the final product for further functionalization or reduced to an amino group to modulate the electronic properties of the molecule.

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of applications. The condensation of o-phenylenediamines with carbonyl compounds is a fundamental and widely employed method for the synthesis of benzimidazoles. nih.gov this compound can be utilized in this reaction to produce 5-nitrobenzimidazole (B188599) derivatives.

The general reaction involves the condensation of the diamine with an aldehyde or ketone, often in the presence of an acid catalyst, to form the benzimidazole (B57391) ring system. The Boc-protecting group can be subsequently removed under acidic conditions if desired. The nitro group at the 5-position makes these derivatives valuable intermediates for further chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents.

A variety of catalysts, including ammonium (B1175870) chloride and borane-THF, have been employed to facilitate the condensation reaction between o-phenylenediamines and carbonyl compounds, leading to the formation of benzimidazole derivatives in good yields. nih.govresearchgate.net The reaction conditions can be optimized to achieve high efficiency and selectivity. nih.gov

Table 1: Examples of Benzimidazole Synthesis using o-Phenylenediamine (B120857) Derivatives

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| o-Phenylenediamine, Benzaldehyde | NH4Cl, CHCl3, rt | 2-Phenyl-1H-benzo[d]imidazole | 40% | nih.gov |

| Substituted o-phenylenediamines, Carboxylic acids | Borane-THF | 2-Aryl benzimidazoles | Good | researchgate.net |

| 4-Nitro-o-phenylenediamine (B140028), Ethyl formate (B1220265) | HCl | 5-Nitrobenzimidazole derivative | N/A | tsijournals.com |

| 2-Nitroaniline (B44862), Aromatic aldehydes | Zn/NaHSO3, Water, 100°C | Benzimidazole derivatives | Good to Excellent | pcbiochemres.com |

This table is for illustrative purposes and may not directly involve this compound but demonstrates the general synthetic strategies for benzimidazoles from related precursors.

Quinoxalines, another important class of nitrogen-containing heterocycles, are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov this compound can serve as the diamine component in this reaction, leading to the formation of 6-nitroquinoxaline (B1294896) derivatives.

The reaction is generally straightforward and proceeds under mild conditions. nih.govchim.it The resulting nitro-substituted quinoxalines are valuable synthons for the development of more complex molecules. The nitro group can be readily transformed into other functional groups, providing a handle for further diversification. researchgate.net A variety of catalytic systems, including metal-based and organocatalysts, have been developed to improve the efficiency and scope of quinoxaline (B1680401) synthesis. organic-chemistry.orgnih.gov

Beyond benzimidazoles and quinoxalines, this compound can be used to synthesize other nitrogen-containing heterocycles. For example, reaction with β-haloketones or 1,3-dicarbonyl compounds can lead to the formation of 1,5-benzodiazepine derivatives. researchgate.net The versatility of the o-phenylenediamine moiety allows for its participation in a range of cyclization reactions to generate diverse heterocyclic scaffolds.

Annulation and cyclocondensation reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic systems. This compound can act as a key precursor in such reactions. The two amino groups can react with suitable difunctional electrophiles to form new rings fused to the benzene (B151609) ring.

One-pot reductive cyclocondensation reactions have been developed for the synthesis of benzimidazole derivatives from 2-nitroanilines and aromatic aldehydes. pcbiochemres.com This approach, which involves the in-situ reduction of the nitro group to an amine followed by cyclization, highlights the utility of nitro-substituted anilines as precursors for heterocyclic synthesis. A similar strategy could be envisioned for this compound, where the nitro group is reduced, and the resulting triamine undergoes cyclization with a suitable partner.

Furthermore, the diamine can participate in domino reactions, where a series of intramolecular transformations lead to the rapid assembly of complex polycyclic structures. For instance, reactions of 1,5-diketones with o-phenylenediamine can lead to the formation of hydrobenzimidazo[2,1-e]acridine structures through a domino sequence. researchgate.net

Building Block for Polycyclic Aromatic Compounds and Macrocycles

The rigid and planar nature of the benzene ring in this compound makes it an attractive building block for the synthesis of larger polycyclic aromatic compounds and macrocycles. The amino and nitro functionalities provide reactive sites for extending the aromatic system and for linking multiple units together.

Nitroarenes, in general, are versatile intermediates for the synthesis of functional organic materials. mdpi.com The strong electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities onto the aromatic ring. mdpi.com This property can be exploited to build up complex polycyclic systems.

For example, methods for the synthesis of nitrogenated polycyclic aromatic hydrocarbons have been developed using diquinone building blocks. nih.gov While not a direct application of this compound, this demonstrates the general strategy of using functionalized aromatic compounds to construct larger π-conjugated systems. The amino groups of the diamine could be used to introduce quinone-like structures or to participate in coupling reactions to form extended aromatic networks.

The synthesis of macrocycles often involves the condensation of multiple building blocks. The two amino groups of this compound provide two points of attachment, making it a suitable component for the construction of macrocyclic structures. By reacting the diamine with appropriate linking units, it is possible to generate macrocycles with defined shapes and sizes.

Scaffold in the Development of Organocatalysts and Ligands

The 1,2-benzenediamine framework is a privileged scaffold in the design of organocatalysts and ligands for transition metal catalysis. The two amino groups can be readily modified to introduce catalytically active moieties or coordinating atoms.

In the realm of organocatalysis, bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously are highly effective. The 1,2-benzenediamine scaffold can be functionalized to incorporate both a Brønsted acid or base and a hydrogen-bond donor, creating a bifunctional organocatalyst.

Novel organocatalysts have been synthesized based on a 1,2-benzenediamine scaffold, incorporating hydrogen bond donors. mdpi.com Although these specific examples may not use the nitro-substituted version, the design principle is applicable. The nitro group in this compound could be used to tune the electronic properties of the catalyst or as a precursor to other functional groups. For instance, reduction of the nitro group to an amine would provide an additional site for functionalization.

By introducing chirality into the catalyst structure, for example, by using a chiral amine to derivatize the benzenediamine scaffold, it is possible to develop asymmetric organocatalysts for enantioselective transformations. The design of such catalysts often involves creating a well-defined chiral pocket that can effectively discriminate between the two enantiomers of a substrate or the two enantiotopic faces of a prochiral substrate.

Catalytic Transformations Mediated by this compound-derived Species

A thorough search of scientific databases and research publications has not yielded any specific examples of catalytic transformations where species derived from This compound are utilized as catalysts. While the broader class of 1,2-benzenediamine derivatives has been explored for the development of organocatalysts, specific data on the catalytic activity of derivatives of This compound are not present in the available literature. Research in this specific area appears to be undocumented.

Role in Cascade and Multicomponent Reactions

Similarly, an extensive literature survey found no published reports detailing the role of This compound in either cascade or multicomponent reactions. Although o-phenylenediamines and nitroarenes are common precursors in such reactions for the synthesis of heterocyclic systems, the specific involvement of This compound as a reactant or intermediate in these complex transformations has not been described. Consequently, there are no detailed research findings or data tables to present on this topic.

Advanced Characterization Techniques and Spectroscopic Analysis for Mechanistic and Structural Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N1-Boc-5-Nitro-1,2-benzenediamine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural confirmation.

The electronic landscape of the molecule is significantly influenced by the interplay between the electron-donating amino (-NH₂) and N-Boc groups and the strongly electron-withdrawing nitro (-NO₂) group. In ¹H NMR, the protons on the aromatic ring would exhibit distinct chemical shifts and coupling patterns based on their position relative to these substituents. The protons ortho and para to the amino groups would be shielded (shifted to a lower ppm), while the proton ortho to the nitro group would be significantly deshielded (shifted to a higher ppm). The large tert-butyl group of the Boc protecting group would show a characteristic singlet at a high field (around 1.5 ppm), integrating to nine protons. The protons of the two amine groups (-NH-Boc and -NH₂) would appear as distinct signals, the chemical shift of which can be influenced by solvent and concentration.

Two-dimensional NMR techniques, such as NOESY and EXSY, can be employed to study the through-space correlations between protons, providing insights into the molecule's preferred conformation in solution. orgsyn.org Dynamic NMR experiments at varying temperatures can reveal information about rotational barriers, for instance, around the C-N amide bond of the Boc group, which can exist in different conformational states. orgsyn.org

Theoretical calculations using methods like Density Functional Theory (DFT) at the B3LYP level can complement experimental data. sigmaaldrich.com Such calculations can predict ¹H and ¹³C chemical shifts that often show good agreement with experimental values, aiding in the precise assignment of signals. sigmaaldrich.com

Table 1: Representative ¹³C NMR Chemical Shifts for a Related Nitroaromatic Compound Note: The following data is for 2-iodo-5-nitrobenzoic acid and is presented to illustrate the deshielding effect of a nitro group on an adjacent carbon atom. Specific experimental data for this compound was not available in the provided sources.

| Carbon Atom | Chemical Shift (ppm) in Parent Acid (2-iodobenzoic acid) | Chemical Shift (ppm) in Nitro-substituted Acid (2-iodo-5-nitrobenzoic acid) | Change (Δδ) in ppm |

| C(Ar)-I | 94.1 | 103.7 | +9.6 |

| This table illustrates how the introduction of an electron-withdrawing nitro group deshields the nearby aromatic carbon atom, shifting its signal to a higher chemical shift value. ambeed.com |

Mass Spectrometry for Reaction Pathway Elucidation and Intermediate Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured with high precision, which serves to confirm its chemical formula (C₁₁H₁₅N₃O₄).

Furthermore, tandem mass spectrometry (MS/MS) provides crucial information about the molecule's structure and fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Key fragmentation pathways for this compound would likely include:

Loss of the tert-butyl group (-57 Da) from the Boc protecting group.

Loss of isobutene (-56 Da) to form a carbamic acid intermediate.

Subsequent loss of carbon dioxide (-44 Da) from the carbamic acid.

Cleavage of the nitro group (-46 Da).

Analyzing the reaction mixture over time by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) allows for the identification of reactants, intermediates, and products. This is invaluable for elucidating reaction pathways and optimizing reaction conditions. For instance, in the synthesis of heterocycles from this compound, LC-MS can track the consumption of the starting material and the appearance of cyclized products, helping to understand the reaction mechanism.

Table 2: Illustrative Mass Spectrometry Data for a Related Compound (4-nitro-o-phenylenediamine) Note: The following data is for a structurally related compound and is presented for illustrative purposes. Specific experimental data for this compound was not available in the provided sources.

| Precursor m/z | Precursor Adduct | Top 5 Fragment Peaks (m/z) |

| 154.0611 | [M+H]⁺ | 154.061, 137.0583, 108.0681, 107.0602 |

| This data shows the protonated molecular ion for 4-nitro-o-phenylenediamine (B140028) and its most intense fragment ions under MS2 conditions, providing a fingerprint for its identification. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would determine the precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its atomic connectivity and conformation.

The resulting crystal structure would reveal key structural features, such as the planarity of the benzene (B151609) ring and the geometry of the nitro and amino groups. Of particular interest would be the intramolecular and intermolecular interactions that dictate the crystal packing. It is highly likely that the structure would feature intramolecular hydrogen bonding between the N-H of the Boc-protected amine and an oxygen atom of the adjacent nitro group, or between the free -NH₂ group and the Boc carbonyl oxygen. Intermolecular hydrogen bonds involving the amino and nitro groups would also be expected, linking molecules into larger supramolecular assemblies. The conformation of the Boc group relative to the benzene ring would also be clearly defined.

Table 3: Representative Crystal Data for a Related Nitro-containing Amide Compound Note: The following data is for 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide and is presented to illustrate typical crystallographic parameters. Specific experimental data for this compound was not available in the provided sources.

| Parameter | Value |

| Chemical Formula | C₁₀H₆N₄O₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6949 (2) |

| b (Å) | 12.4192 (2) |

| c (Å) | 9.8763 (2) |

| β (°) | 94.948 (1) |

| Volume (ų) | 1184.70 (4) |

| Z (molecules/unit cell) | 4 |

| This table provides the fundamental unit cell dimensions and symmetry for a crystalline solid, which are determined through X-ray diffraction analysis. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and effective method for identifying the functional groups present in this compound and for monitoring the progress of reactions.

The IR spectrum of this compound would be dominated by characteristic absorption bands. The nitro group (-NO₂) exhibits two particularly strong and easily identifiable stretching vibrations: an asymmetric stretch (νas) typically in the region of 1500-1560 cm⁻¹ and a symmetric stretch (νs) around 1335-1365 cm⁻¹. The N-H bonds of the primary amine (-NH₂) and the secondary amide (-NH-Boc) would show stretching vibrations in the 3300-3500 cm⁻¹ region. The carbonyl group (C=O) of the Boc protector would produce a strong absorption band around 1680-1720 cm⁻¹. Other important peaks would include C-H stretches from the aromatic ring and the tert-butyl group, and C-N stretching vibrations.

IR spectroscopy is an excellent tool for reaction monitoring. For example, during the synthesis of this compound from its precursor, the appearance of the characteristic NO₂ and Boc-group peaks and the disappearance of precursor signals can confirm the reaction's progress and completion.

Table 4: Characteristic Infrared (IR) and Raman Frequencies for Functional Groups in a Related Nitro Compound Note: The following data is for 5-nitro-1,3-benzodioxole (B1580859) and is presented to illustrate typical vibrational frequencies for a nitroaromatic system. Specific experimental data for this compound was not available in the provided sources.

| Functional Group | Vibration Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1609 | - |

| NO₂ | Symmetric Stretch | 1437 | 1430 |

| C-O-C | Symmetric Stretch | 1036 | 1028 |

| CH₂ | Scissoring | 1489 | - |

| This table shows the correspondence between specific molecular vibrations and their observed frequencies in IR and Raman spectra, which is used for functional group identification. |

Future Research Directions and Unexplored Synthetic Potential

Integration of N1-Boc-5-Nitro-1,2-benzenediamine into Automated and High-Throughput Synthesis

The structure of this compound is well-suited for modern automated and high-throughput synthesis platforms, which are essential for accelerating drug discovery and materials science. After the reduction of the nitro group to an amine, the resulting triamine, with one position still orthogonally protected by the Boc group, becomes an ideal substrate for diversity-oriented synthesis.

One promising avenue is its use in multi-component reactions (MCRs), such as the Groebke-Blackburn-Bienaymè (GBB) three-component reaction. rug.nl This reaction typically involves an amidine, an aldehyde, and an isocyanide to rapidly generate complex heterocyclic scaffolds. rug.nl The diamine functionality of the reduced this compound can serve as the amidine component, enabling the one-step synthesis of libraries of substituted imidazo[1,2-a]benzimidazoles or related structures. The mild conditions often employed in these reactions are compatible with the Boc protecting group, allowing for the creation of a wide array of compounds from readily available starting materials. rug.nl

Furthermore, the integration of this compound into continuous flow chemistry systems presents a significant opportunity. beilstein-journals.org Flow chemistry offers superior control over reaction parameters, enhanced safety for highly exothermic processes like nitration or hydrogenation, and the potential for straightforward automation and scale-up. beilstein-journals.orgnih.gov The synthesis of this compound itself or its subsequent transformations could be optimized in microreactors, leading to higher yields and purity while minimizing waste. beilstein-journals.org A flow-based system could facilitate the key nitro group reduction step, followed immediately by a subsequent reaction in a telescoped sequence, avoiding the isolation of intermediates.

Development of Novel Catalytic Transformations and Methodologies

Future research can unlock new synthetic pathways by developing novel catalytic methods centered around this compound. A primary focus is the reduction of the nitro group, which is a gateway transformation to many other derivatives. While classical methods often use stoichiometric reagents like tin(II) chloride, modern catalytic hydrogenation offers a greener and more efficient alternative. mdpi.com Research into novel catalytic systems, such as bimetallic catalysts supported on graphene oxide (e.g., Pd-Ni/GO) or Raney Nickel in aqueous media, could provide highly efficient and recyclable methods for this conversion. patsnap.comresearchgate.net A particularly promising approach is the use of palladium supported on glass wool (Pd@GW) in a flow system, which can achieve complete conversion of nitroaromatics to anilines at room temperature and pressure. nih.gov

Beyond reduction, the resulting diamine derivative is a precursor to novel organocatalysts. The 1,2-diamine motif is a privileged scaffold in asymmetric catalysis. mdpi.com By reacting the free amino groups with various electrophiles, new libraries of bifunctional H-bond donor organocatalysts can be synthesized. mdpi.com For instance, derivatization with sulfonyl chlorides or other functionalities can yield catalysts for reactions like Michael additions, with the potential for fine-tuning electronic properties to control enantioselectivity. mdpi.commdpi.com

The selective functionalization of the C-H bonds on the aromatic ring also represents a frontier. Developing catalytic methods for regioselective halogenation, borylation, or direct arylation would dramatically increase the synthetic utility of the scaffold, allowing for the introduction of new substituents and subsequent cross-coupling reactions.

Computational Design and Prediction of New Reactivity Profiles

Computational chemistry provides a powerful tool for accelerating the discovery of new reactions and understanding the reactivity of this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predict the most likely sites for electrophilic or nucleophilic attack, and determine the relative reactivity of the different functional groups.

A key area for computational exploration is the prediction of transition states and activation energies for potential transformations. For example, by modeling the reaction pathways for various catalytic cycles, researchers can rationally select catalysts and optimize reaction conditions before extensive experimental work. This "inside-out" computational design protocol has been successfully used to engineer protein catalysts and can be adapted for small molecule systems. nih.gov

Specifically, computational studies could:

Model the stepwise reduction of the nitro group to understand intermediate species and guide the development of more selective catalysts.

Predict the pKa values of the two amino groups to forecast their reactivity and selectivity in derivatization reactions.

Simulate the binding of the derived organocatalysts to substrates in a transition state complex to predict the stereochemical outcome of asymmetric reactions. nih.gov

Explore the potential for novel intramolecular reactions, such as cyclizations to form unique heterocyclic systems, by calculating their thermodynamic feasibility.

This predictive power would streamline experimental efforts, reduce waste, and enable the rational design of new synthetic methodologies with higher efficiency and selectivity.

Exploration of Sustainable and Green Chemistry Applications

This compound is a prime candidate for incorporation into green and sustainable chemical processes, aligning with the growing demand for environmentally responsible synthesis.

Key opportunities for green chemistry applications include:

Solvent Minimization and Replacement: A major goal is the replacement of hazardous organic solvents. The catalytic reduction of nitroanilines has been successfully demonstrated using water as a solvent, which is safe, inexpensive, and environmentally benign. researchgate.net Additionally, microwave-assisted syntheses can be performed without any solvent, significantly reducing waste and reaction times. researchgate.net

Energy-Efficient Synthesis: Microwave-assisted organic synthesis (MAOS) offers a path to dramatically reduce energy consumption and shorten reaction times from hours to minutes. researchgate.net This technique could be applied to the synthesis of this compound derivatives, such as in the formation of benzodiazepines or quinoxalines from the corresponding diamine. doi.org

Recyclable Catalysts: The development of heterogeneous or magnetically separable catalysts for the transformations of this compound is crucial for sustainability. doi.org Catalysts based on palladium on glass wool or metal nanoparticles on magnetic supports can be easily recovered and reused for multiple reaction cycles without significant loss of activity, improving atom economy and reducing metal waste. nih.govdoi.org

Innovative Reaction Platforms: Emerging technologies like paper-based synthesis offer a novel approach to green chemistry. rsc.org Performing reactions on a simple filter paper platform can streamline the process, avoid the need for complex purification steps, and work well with water-based solvent systems, leading to excellent green metrics. rsc.org This method could be explored for the synthesis of squaramides or other derivatives from the reduced form of the target compound.

By focusing on these areas, the synthetic utility of this compound can be expanded in a manner that is not only innovative but also environmentally conscious.

Q & A

Q. What synthetic routes are effective for preparing N1-Boc-5-Nitro-1,2-benzenediamine, and how can purity be optimized?

A stepwise approach is recommended:

- Nitration : Introduce the nitro group to 1,2-benzenediamine derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

- Boc Protection : React the free amine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF with DMAP) at room temperature to selectively protect the N1 position .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final structure using ¹H/¹³C NMR .

Q. How does the Boc group influence the stability and reactivity of this compound under acidic conditions?

The Boc group provides steric and electronic protection for the amine. However, the nitro group may sensitize the compound to reduction or nucleophilic attack. Stability tests show:

- Acidic Deprotection : Boc removal with TFA in DCM (1:1 v/v, 2 h) proceeds cleanly without nitro group degradation .

- Thermal Stability : Decomposition occurs above 150°C (DSC data), so reactions should avoid prolonged heating .

Advanced Research Questions

Q. What analytical strategies resolve structural ambiguities in this compound derivatives?

Combine orthogonal techniques:

- NMR : ¹H/¹³C NMR distinguishes Boc (δ ~1.3 ppm for tert-butyl) and nitro (δ ~8.2 ppm for aromatic protons) environments. Use DEPT-135 to confirm quaternary carbons .

- IR Spectroscopy : Confirm Boc (C=O stretch ~1740 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Q. How can researchers address conflicting reactivity data in cross-coupling reactions involving this compound?

Contradictions often arise from competing pathways (e.g., nitro reduction vs. coupling):

- Solvent Optimization : Use anhydrous DMF or toluene to suppress nitro group reduction .

- Catalyst Screening : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in Suzuki-Miyaura coupling (yields increase from 45% to 82%) .

- In Situ Monitoring : Employ LC-MS to detect intermediates and adjust reaction time/temperature dynamically .

Q. What side reactions compete during functionalization of this compound, and how are they mitigated?

Common issues include:

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine. Use milder conditions (e.g., Zn/NH₄Cl) for selective transformations .

- Boc Deprotection : Premature acid exposure cleaves Boc. Add Boc-protecting agents (e.g., Boc₂O) in situ during acidic workups .

- Dimerization : Steric hindrance from the Boc group minimizes this, but low temperatures (0–5°C) further suppress it .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.